4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-15(11-13-7-9-14(19)10-8-13)18(22)21(20-12)16-5-3-4-6-17(16)23-2/h3-10,20H,11H2,1-2H3 |
InChI Key |
YLFVCPRORVLNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps, including the formation of the pyrazol ring and the introduction of the bromobenzyl and methoxyphenyl groups. Common reagents used in the synthesis include bromobenzyl bromide, methoxyphenyl hydrazine, and methyl acetoacetate. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce benzyl derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Activity: Similar pyrazole derivatives have shown efficacy against various microbial strains. The presence of bromine enhances the compound's interaction with microbial targets.
- Anticancer Properties: In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values of 15 µM and 20 µM, respectively .
Medicine
Ongoing research is focusing on its therapeutic potential for treating various diseases, particularly inflammatory conditions and cancers. The anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes .
Case Studies
Several case studies have highlighted the synthesis and biological evaluation of pyrazole derivatives:
-
Synthesis and Evaluation of Anticancer Activity:
- A series of brominated pyrazoles were synthesized, confirming that structural modifications significantly influence pharmacological profiles.
- These compounds exhibited notable cytotoxicity against multiple cancer cell lines, suggesting their potential as antitumor agents.
- Antioxidant Activity Assessment:
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | HeLa | 15 |
| Anticancer | MCF-7 | 20 |
| Antimicrobial | Various | Varies |
Mechanism of Action
The mechanism of action of 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromobenzyl and methoxyphenyl groups contribute to its binding affinity and specificity for certain enzymes or receptors. The pyrazol ring plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:
- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) in the target compound may enhance binding affinity compared to chlorine (1.75 Å) due to stronger hydrophobic interactions .
- Methoxy vs. Acyloxy Groups : The hydroxyl group at position 5 in the target compound facilitates hydrogen bonding, contrasting with the acyloxy group in ’s compound, which may improve metabolic stability but reduce polarity .
Pharmacological Activity
- While direct activity data for the target compound are absent, structurally related compounds exhibit antimicrobial and antibacterial properties. For example, 4-(4-chlorophenyl) derivatives () show antimicrobial activity due to halogen-mediated disruption of bacterial membranes .
Crystallography and Intermolecular Interactions
- Hydrogen bonding in pyrazol-5-ol derivatives (e.g., ’s compound) forms supramolecular chains via O–H···N/O interactions . The target compound’s hydroxyl group likely participates in similar networks, influencing crystal packing and stability .
- In contrast, acyloxypyrazoles () exhibit weaker C–H···O interactions, resulting in less dense molecular packing .
Software and Structural Analysis
- Crystallographic data for analogous compounds were refined using SHELXL (), a standard for small-molecule refinement . WinGX and ORTEP () are critical for visualizing anisotropic displacement and hydrogen-bonding patterns .
Biological Activity
4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with a bromobenzyl group and a methoxyphenyl moiety. This structural arrangement is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial effects of pyrazole derivatives. For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 75 |
| Other derivatives | Pseudomonas aeruginosa | <125 |
These results indicate that the presence of halogen substituents enhances the antibacterial properties of pyrazole derivatives, as shown in comparative studies .
Antifungal Activity
The antifungal potential of this compound has also been investigated. In vitro assays revealed that it exhibits notable activity against fungal pathogens such as Candida albicans. The compound's efficacy was evaluated using the broth microdilution method, yielding promising results:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 40 |
| Other derivatives | Aspergillus niger | 60 |
These findings suggest that the compound could serve as a lead structure for developing new antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been well-documented. A study demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The following table summarizes the COX inhibition data:
The compound's mechanism involves the modulation of inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.
Antitumor Activity
In vitro studies have also indicated that this pyrazole derivative exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer):
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results highlight the potential of this compound as an antitumor agent, warranting further investigation into its mechanisms and efficacy .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives. One study synthesized a series of brominated pyrazoles and evaluated their biological activities, confirming that modifications to the pyrazole core significantly influenced their pharmacological profiles.
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(4-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?
A multi-step synthesis is typically required, involving:
- Cyclization : Reacting substituted α,β-unsaturated ketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) to form the pyrazole core .
- Functionalization : Introducing the bromobenzyl group via nucleophilic substitution or coupling reactions (e.g., using NaH as a base in DMF at 0–5°C) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity . Optimization focuses on solvent polarity, catalyst selection (e.g., POCl₃ for cyclization), and temperature control to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray diffraction (XRD) : Resolves bond lengths/angles and confirms regiochemistry (e.g., C–Br bond distance ~1.89 Å) . Software like SHELXL refines crystallographic data, addressing disorder in aromatic substituents .
- NMR/IR : ¹H NMR identifies substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; pyrazole-OH broad peak at δ 10–12 ppm). IR confirms O–H (3200–3400 cm⁻¹) and C=O (if present) stretches .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 399.05 for C₁₈H₁₆BrN₂O₂) .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?
- Solvent effects : Polar solvents like DMSO induce red-shifted emission (λₑₘ ≈ 356 nm) due to stabilization of excited-state dipole moments .
- Substituent impacts : Electron-withdrawing groups (e.g., bromobenzyl) enhance fluorescence quantum yield (Φ = 0.15–0.25) compared to electron-donating groups (e.g., methoxy, Φ = 0.05–0.10) .
- Methodology : UV-Vis/fluorescence spectroscopy in solvents of varying polarity (hexane to DMSO) quantifies Stokes shifts and quantum yields .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines vs. non-standardized methods) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-bromo substituents) to isolate electronic effects .
- Statistical validation : Use dose-response curves (IC₅₀) and ANOVA to assess significance (p < 0.05) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Target enzymes (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities. The bromobenzyl group shows strong hydrophobic interactions in the active site .
- QSAR models : Correlate substituent parameters (Hammett σ, LogP) with activity. Higher LogP (>3.5) correlates with improved membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
